

Application Notes and Protocols for Standard CTAB DNA Extraction from Plant Tissues

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Compound of Interest

Compound Name: *Hexadecyltrimethylammonium chloride*

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The Cetyltrimethylammonium Bromide (CTAB) protocol is a widely adopted and robust method for extracting high-quality genomic DNA from plant tissues.^{[1][2][3]} This method is particularly effective for plants containing high levels of polysaccharides and polyphenols, which can interfere with downstream molecular applications.^{[4][5]} The protocol utilizes the cationic detergent CTAB to lyse cells, denature proteins, and precipitate polysaccharides.^{[6][7]} Subsequent purification steps involving organic solvents and alcohol precipitation yield DNA suitable for a variety of applications, including PCR, sequencing, and genomic library construction.^{[3][6]}

Quantitative Data Summary

The following tables summarize key quantitative parameters of the standard CTAB protocol. These values can be optimized depending on the specific plant species and tissue type.

Table 1: CTAB Extraction Buffer Composition

Reagent	Concentration	Function
CTAB (Cetyltrimethylammonium Bromide)	2-4% (w/v)[8][9]	Cationic detergent that lyses cell membranes and forms complexes with polysaccharides, aiding in their removal.[7]
Tris-HCl (pH 8.0)	100 mM[8][9]	Buffering agent to maintain a stable pH for DNA integrity.[7]
NaCl	1.4 M[1][8][9]	Helps to remove proteins and polysaccharides.[7]
EDTA (Ethylenediaminetetraacetic acid)	20 mM[8][9]	Chelates divalent cations (e.g., Mg ²⁺) that are cofactors for DNases, thereby protecting the DNA from degradation.[1]
β-mercaptoethanol	0.2-0.5% (v/v)[1]	A strong reducing agent that helps to denature proteins and inhibit polyphenol oxidase activity.[10]
Polyvinylpyrrolidone (PVP)	1-2% (w/v)	Binds to polyphenolic compounds, preventing them from interacting with and damaging the DNA.[4]

Table 2: Key Experimental Parameters

Step	Parameter	Value/Range	Notes
Tissue Homogenization	Starting Material	100 mg - 1 g[8][11]	Fresh, young leaf tissue is preferred. Freeze-drying can also be used.[4]
Lysis Incubation	Temperature	60-65°C[8][9]	Facilitates cell lysis and enzyme inactivation.
Duration	30-60 minutes[4][8][9]	Longer incubation may be needed for tougher tissues.	
Purification	Chloroform:Isoamyl Alcohol Ratio	24:1 (v/v)[8][9]	Isoamyl alcohol is an anti-foaming agent.
DNA Precipitation	Isopropanol Volume	0.6-0.7 volumes[4]	Cold isopropanol is used to precipitate the DNA.
Incubation Temperature	-20°C[4]	Enhances DNA precipitation.	
Incubation Duration	15 minutes to overnight[4][12]	Longer incubation can increase yield but may also co-precipitate more contaminants.	
DNA Washing	Ethanol Concentration	70% (v/v)[4][6]	Removes residual salts and other impurities from the DNA pellet.
DNA Solubilization	Elution Buffer	TE Buffer or Nuclease-free water[4][12]	TE buffer helps to protect the DNA during long-term storage.

Table 3: Expected DNA Yield and Purity

Plant Type	Expected DNA Yield (ng/μL)	A260/A280 Ratio	A260/A230 Ratio
Green Seaweeds	24.1 - 50.1[13]	~1.8[13]	~2.1[13]
Banana (G9)	111.7 - 151.7[14]	1.8 - 2.0[14]	Not Specified
Banana (Malbhog)	30.3 - 37.9[14]	0.8 - 1.44[14]	Not Specified
Various Plant Species	Highly variable, up to 800[15]	1.8 - 2.0 (optimal)[15]	>1.8 (desirable)

Note: DNA yield and purity are highly dependent on the plant species, tissue age, and the presence of secondary metabolites.[1] An A260/A280 ratio of ~1.8 is generally considered pure DNA, while the A260/A230 ratio, ideally between 1.8 and 2.2, indicates the absence of polysaccharide and polyphenol contamination.

Experimental Protocol: Standard CTAB DNA Extraction

This protocol is a generalized procedure and may require optimization for specific plant species.

1. Materials and Reagents:

- Plant tissue (fresh, frozen, or freeze-dried)
- Liquid nitrogen
- Mortar and pestle
- CTAB Extraction Buffer (see Table 1)
- Chloroform:Isoamyl alcohol (24:1, v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)

- TE (Tris-EDTA) buffer or nuclease-free water
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Water bath or heating block
- Microcentrifuge
- Pipettes and sterile tips

2. Procedure:

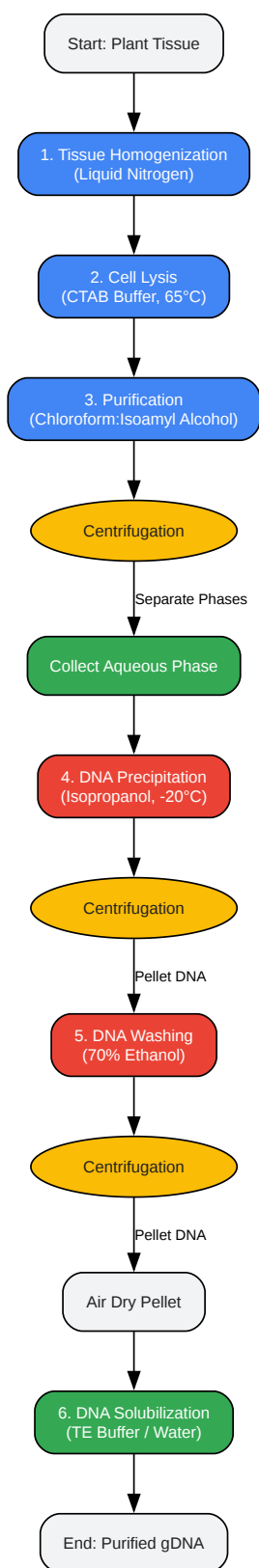
- Tissue Preparation:
 - Weigh approximately 100 mg of fresh or frozen plant tissue.[\[8\]](#)
 - Freeze the tissue with liquid nitrogen in a pre-chilled mortar and pestle.
 - Grind the tissue to a fine powder.[\[3\]](#)[\[6\]](#) This step is critical for efficient cell lysis.[\[3\]](#)
- Cell Lysis:
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
 - Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer.
 - Vortex thoroughly to mix.
 - Incubate the mixture at 65°C for 60 minutes in a water bath or heating block.[\[8\]](#)[\[9\]](#) Invert the tube every 15-20 minutes to ensure proper mixing.
- Purification:
 - After incubation, allow the tube to cool to room temperature.
 - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).[\[8\]](#)[\[9\]](#)
 - Mix by inverting the tube for 5-10 minutes to form an emulsion.

- Centrifuge at 12,000 x g for 10 minutes at room temperature.[8]
- The mixture will separate into three phases: an upper aqueous phase (containing DNA), a middle interface with cellular debris, and a lower organic phase.[3][6]
- Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface and organic layer.[16]
- DNA Precipitation:
 - Add 0.7 volumes (e.g., 700 μ L for every 1 mL of aqueous phase) of ice-cold isopropanol to the transferred aqueous phase.[4]
 - Mix gently by inverting the tube several times. A white, stringy precipitate of DNA should become visible.
 - Incubate at -20°C for at least 30 minutes to enhance precipitation.[4]
 - Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
- DNA Washing:
 - Carefully decant the supernatant without disturbing the DNA pellet.
 - Add 1 mL of ice-cold 70% ethanol to wash the pellet.[4][6] This step removes residual salts and other impurities.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Carefully decant the ethanol. Repeat the wash step if necessary.
 - Air-dry the pellet for 10-15 minutes to remove any remaining ethanol. Do not over-dry the pellet, as this can make it difficult to dissolve.
- DNA Solubilization:
 - Resuspend the DNA pellet in 50-100 μ L of TE buffer or nuclease-free water.
 - Incubate at 55-65°C for 10 minutes to aid in dissolution.

- Store the DNA at -20°C for long-term use.
- Optional RNase Treatment:
 - If RNA contamination is a concern, add RNase A (10 mg/mL) to the final DNA solution to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.[\[4\]](#)

Visual Workflow

The following diagram illustrates the key steps in the CTAB DNA extraction protocol.



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Caption: Workflow of the CTAB DNA Extraction Protocol.

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References

- 1. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "What is the “modified” CTAB protocol? Characterizing modifications to " by John J. Schenk, L. Ellie Becklund et al. [ohioopen.library.ohio.edu]
- 3. zymoresearch.com [zymoresearch.com]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. CTAB Extraction Buffer [opsdiagnostics.com]
- 6. zymoresearch.de [zymoresearch.de]
- 7. Functions of various chemicals/reagents used in plant DNA Isolation | Yashika Solutions [labitems.co.in]
- 8. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 9. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 13. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bbrc.in [bbrc.in]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
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